methyl 3-amino-3-cyclopentylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-cyclopentylpropanoate hydrochloride typically involves the esterification of 3-amino-3-cyclopentylpropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopentylpropanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride is unique due to the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2408964-77-0 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 3-amino-3-cyclopentylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-8(10)7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
VFRXXOYZEOMPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCC1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.